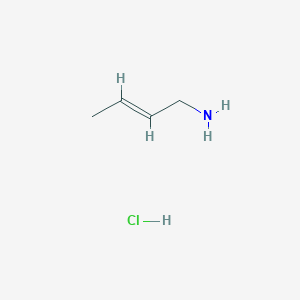

But-2-en-1-amine hydrochloride

Description

Significance of Allylic Amines in Contemporary Synthetic Organic Chemistry

Allylic amines are a crucial class of organic compounds characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is prevalent in a vast array of biologically active molecules, including natural products and pharmaceuticals. nih.govnih.gov Consequently, the development of efficient and selective methods for the synthesis of allylic amines is a significant focus in modern organic chemistry. nih.govnih.gov

The versatility of allylic amines stems from their ability to serve as key building blocks for the synthesis of more complex molecules, such as heterocycles and other bioactive amines. nih.gov Traditional synthetic routes to allylic amines often involve the amination of allylating reagents or the addition of alkenylmetals to imines. nih.gov However, these methods can be limited by the need for pre-functionalized starting materials or the use of stoichiometric organometallic reagents. nih.gov

Contemporary research has been directed towards more direct and efficient strategies, such as the direct allylic C-H amination of alkenes. nih.gov This approach offers a more straightforward pathway to these valuable motifs. nih.gov The development of novel catalytic systems, including those based on nickel and palladium, has enabled multicomponent coupling reactions to construct structurally diverse allylic amines from simple and readily available starting materials. nih.govnih.gov These advancements have broadened the accessibility of complex, drug-like allylic amines. nih.gov

Overview of Research Directions for Unsaturated Amine Salts

Unsaturated amine salts, including but-2-en-1-amine hydrochloride, are valuable intermediates in organic synthesis. Research in this area is multifaceted, exploring their synthesis, reactivity, and application in the construction of complex molecules.

One key research direction is the development of novel and efficient methods for the synthesis of unsaturated amine salts. This includes traditional methods like the Gabriel synthesis and the Hofmann rearrangement, as well as modern approaches utilizing continuous flow reactors for high-throughput production. The direct reaction of an unsaturated amine with hydrochloric acid is also a straightforward method for salt formation.

Another significant area of investigation is the utility of unsaturated amine salts as precursors to bioactive molecules. For instance, derivatives of this compound have been explored for their potential antiviral and anticancer properties. The salt form can enhance the solubility and bioavailability of certain therapeutic agents.

Furthermore, research focuses on the reactivity of the unsaturated system in these salts. The double bond can undergo various transformations, while the amine functionality can participate in nucleophilic substitution and other reactions. The interplay between the unsaturation and the amine salt has been a subject of study, particularly in the context of designing selective transformations. The development of catalytic methods for the functionalization of unsaturated amines continues to be an active area of research, with a focus on achieving high levels of stereoselectivity and regioselectivity. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H10ClN |

| Molecular Weight | 107.58 g/mol |

| IUPAC Name | but-2-en-1-amine;hydrochloride |

| CAS Number | 90014-18-9 |

| Melting Point | 138-139 °C (for (2Z)-isomer) |

This table contains data for this compound and its (2Z)-isomer, as sourced from various chemical databases. sigmaaldrich.com

Synthetic Methodologies for this compound

| Synthetic Method | Description | Key Parameters |

| Gabriel Synthesis | A classic method involving the reaction of an allylic halide (e.g., but-2-enyl bromide) with phthalimide, followed by hydrolysis with hydrochloric acid. | Solvent: Anhydrous ethanol (B145695) or THF; Temperature: 80–100°C for hydrolysis; Yield: 70–85%. |

| Direct Acidification | Involves bubbling hydrogen chloride gas through a solution of but-2-en-1-amine in an anhydrous solvent like diethyl ether. | Temperature: Cooled to 0–5°C to manage the exothermic reaction. |

| Hofmann Rearrangement | Conversion of but-2-enamide (B7942871) to the amine hydrochloride using bromine and sodium hydroxide, followed by acid hydrolysis. | Temperature: Heated to 80°C for the isocyanate intermediate formation. |

| Continuous Flow Synthesis | A modern approach where but-2-en-1-amine and HCl gas are mixed in a microreactor. | Temperature: 30–50°C; Residence Time: <5 minutes; Yield: 90–95%. |

This table summarizes various reported methods for the synthesis of this compound.

Structure

3D Structure of Parent

Properties

CAS No. |

90014-18-9 |

|---|---|

Molecular Formula |

C4H10ClN |

Molecular Weight |

107.58 g/mol |

IUPAC Name |

but-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H |

InChI Key |

HNVAXILPAPSDDS-UHFFFAOYSA-N |

SMILES |

CC=CCN.Cl |

Isomeric SMILES |

C/C=C/CN.Cl |

Canonical SMILES |

CC=CCN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in Academic Research

Systematic IUPAC Nomenclature and Derived Synonyms

The universally accepted nomenclature for chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, the systematic name for the compound is but-2-en-1-amine;hydrochloride nih.gov. This name precisely describes the molecule's structure: a four-carbon chain ("but") with a double bond starting at the second carbon ("-2-en"), an amine group at the first carbon ("-1-amine"), and its salt form with hydrochloric acid.

In scientific literature and chemical databases, various synonyms are also used to refer to this compound. A common synonym is But-2-en-1-amine--hydrogen chloride (1/1) , which explicitly indicates a 1:1 molar ratio between the amine and hydrogen chloride nih.gov. Another frequently used name for the parent amine is crotylamine, leading to the synonym crotylamine hydrochloride.

| Nomenclature Type | Name |

| Systematic IUPAC Name | but-2-en-1-amine;hydrochloride |

| Depositor-Supplied Synonym | But-2-en-1-amine--hydrogen chloride (1/1) |

| Common Name Derivative | Crotylamine hydrochloride |

Stereoisomerism of But-2-en-1-amine Hydrochloride (e.g., (2E)-but-2-en-1-amine hydrochloride)

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically cis-trans or E/Z isomerism. This is due to the restricted rotation around the double bond, which results in two possible spatial arrangements of the substituents attached to the double-bonded carbons.

The two stereoisomers are:

(2E)-but-2-en-1-amine hydrochloride : The E designation (from the German entgegen, meaning opposite) indicates that the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the methyl group and the aminomethyl group are on opposite sides of the double bond.

(2Z)-but-2-en-1-amine hydrochloride : The Z designation (from the German zusammen, meaning together) indicates that the higher priority groups are on the same side of the double bond.

The specific stereoisomer, (2E)-but-2-en-1-amine hydrochloride , is a commercially available compound with the CAS number 209907-25-5 sigmaaldrich.com. The stereochemistry of the starting material is crucial as it can significantly influence the stereochemical outcome of subsequent reactions.

| Stereoisomer | IUPAC Name | Description |

| trans isomer | (E)-but-2-en-1-amine hydrochloride | Higher priority groups on opposite sides of the double bond. |

| cis isomer | (Z)-but-2-en-1-amine hydrochloride | Higher priority groups on the same side of the double bond. |

Enantiomeric and Diastereomeric Control in Derivative Synthesis

Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, both enantiomeric and diastereomeric control are key considerations.

Enantioselective Synthesis:

The synthesis of chiral derivatives from the achiral But-2-en-1-amine often involves the use of chiral catalysts or auxiliaries to introduce a new stereocenter with a preference for one enantiomer over the other. A prominent strategy is the catalytic enantioselective allylic amination of olefins. This method allows for the direct conversion of unfunctionalized alkenes into enantioenriched allylic amines. While not specific to But-2-en-1-amine itself as the product, the principles are applicable to its derivatives. Research has demonstrated the use of chiral palladium catalysts to achieve high enantiomeric excess in the amination of terminal olefins nih.govnih.gov. These methods can be adapted to synthesize chiral N-substituted derivatives of but-2-en-1-amine.

Diastereoselective Synthesis:

When But-2-en-1-amine or its derivatives, which already contain a stereocenter (the E/Z isomerism), are reacted to create a new stereocenter, the formation of diastereomers is possible. Controlling which diastereomer is formed is known as diastereocontrol.

A notable example is the diastereoselective addition of nucleophiles to imines derived from but-2-en-1-amine (N-crotylimines). The geometry of the double bond (E or Z) in the N-crotylimine can influence the stereochemical outcome of the addition reaction. For instance, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-sulfonyl imines has been shown to proceed with high diastereoselectivity, where the alkene geometry of the nucleophile is selectively transferred to the newly formed carbon-carbon bond researchgate.net. This principle can be extended to reactions involving N-crotylimines, where the existing stereochemistry of the butenyl group directs the formation of the new stereocenter.

Research Findings in Derivative Synthesis:

N-Acyl Derivatives: The synthesis of N-acyl derivatives of amines is a common transformation. Stereoselective methods for creating acyclic amino alcohols with multiple chiral centers have been developed using N-acyldihydropyridones as intermediates. These methods involve the regio- and stereoselective opening of piperidine (B6355638) rings, which can be conceptually applied to control the stereochemistry in derivatives of but-2-en-1-amine nih.gov.

Heterocyclic Derivatives: The stereoselective synthesis of nitrogen-containing heterocycles, such as azetidines and pyrrolidines, can be achieved from precursors that are structurally related to but-2-en-1-amine. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines nih.gov.

The ability to control both enantioselectivity and diastereoselectivity in the synthesis of this compound derivatives is critical for accessing specific stereoisomers with desired biological or material properties. The choice of starting material stereochemistry, chiral catalysts, and reaction conditions are all crucial parameters in achieving this control.

Advanced Synthetic Methodologies for But 2 En 1 Amine Hydrochloride and Its Analogs

Diverse Synthetic Routes to Unsaturated Primary Amines

The preparation of unsaturated primary amines can be achieved through several key synthetic transformations. These methods often leverage readily available starting materials and offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Reductive Amination Protocols (e.g., from Aldehydes and Ketones)

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia (B1221849), followed by reduction of the intermediate imine or iminium ion. bu.edu This one-pot procedure is highly valued for its efficiency and atom economy. acs.orgunimi.it

For the synthesis of primary amines, ammonia is used as the nitrogen source. d-nb.info The reaction of an α,β-unsaturated aldehyde, such as crotonaldehyde, with ammonia forms an imine intermediate which is then reduced to the corresponding unsaturated primary amine. sid.ir To achieve high selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts, specific conditions and reagents are employed. organic-chemistry.orgorganic-chemistry.org

Several reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.orgacs.org Sodium triacetoxyborohydride is particularly effective as it can be used in a one-pot reaction with a wide range of aldehydes and amines, tolerating various functional groups, including carbon-carbon multiple bonds. organic-chemistry.orgacs.org The choice of solvent is also crucial, with 1,2-dichloroethane (B1671644) (DCE) often being preferred. organic-chemistry.orgacs.org In some cases, particularly with ketones, an acid catalyst like acetic acid may be added to facilitate imine formation. acs.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, iron-based catalysts have been successfully employed for the reductive amination of aldehydes and ketones to primary amines using aqueous ammonia and hydrogen gas. d-nb.info Similarly, an in situ-generated cobalt catalyst has been shown to be effective for this transformation under mild conditions. acs.org These catalytic approaches offer advantages in terms of catalyst reusability and the use of environmentally benign reducing agents. d-nb.info

| Carbonyl Substrate | Amine Source | Reducing Agent | Catalyst | Product | Ref. |

| Aldehydes/Ketones | Ammonia | H₂ | Iron-based | Primary Amines | d-nb.info |

| Aldehydes/Ketones | Aqueous Ammonia | H₂ | Cobalt-based | Primary Amines | acs.org |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | None/Acetic Acid | Secondary/Tertiary Amines | organic-chemistry.orgacs.org |

| Crotonaldehyde | N-Benzylamine | LiAlH₄ | None | N-Benzyl crotylamine | sid.ir |

Petasis Reaction Applications for Homoallylic Amine Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of homoallylic amines and tolerates a wide variety of functional groups. wikipedia.orgnuph.edu.ua

The reaction proceeds through the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the organoboronic acid. organic-chemistry.org A key advantage of the Petasis reaction is the stability and commercial availability of many vinylboronic acids. wikipedia.org It can often be performed under mild conditions and does not necessarily require an inert atmosphere. wikipedia.org

For the synthesis of primary homoallylic amines, ammonia can be used as the amine component. The reaction of an aldehyde, ammonia, and an allylboronic acid derivative can yield the desired product. nuph.edu.ua The scope of the reaction is broad, encompassing various aldehydes and boronic acids. mdpi.com Recent work has focused on developing scalable protocols for the synthesis of primary homoallylic amines using the Petasis reaction, highlighting its industrial applicability. nuph.edu.ua

| Carbonyl Component | Amine Component | Boronic Acid Component | Product Type | Ref. |

| Aldehyde | Secondary Amine | (E)-vinylboronic acid | Allylamine (B125299) | nih.gov |

| Aldehyde/Ketone | Ammonia | Allylboronic acid pinacol (B44631) ester | Primary Homoallylic Amine | nuph.edu.ua |

| Glyoxylic Acid | Amine | Vinyl/Aryl-boronic acid | β,γ-unsaturated, N-substituted amino acids | wikipedia.org |

Multicomponent Reaction Strategies for Amine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. um.edu.mt This approach offers significant advantages in terms of atom economy, reduced reaction time, and the generation of molecular diversity. um.edu.mtrsc.org

The Ugi reaction is a prominent four-component reaction (4CR) that involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgnih.gov The reaction is typically fast and exothermic. wikipedia.org While the classic Ugi reaction does not directly yield unsaturated primary amines, its products can be further transformed. Variations of the Ugi reaction, by careful selection of bifunctional starting materials, can lead to a wide array of complex amine-containing structures. wikipedia.org

The Passerini reaction is a three-component reaction (3CR) involving a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov Although it does not directly produce amines, the resulting amide functionality is a key feature in many biologically active molecules. researchgate.net

More relevant to the synthesis of unsaturated amines are MCRs specifically designed for this purpose. For example, a one-pot, three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com This demonstrates how MCRs can be tailored to construct specific heterocyclic amine scaffolds.

Amine Displacement Reactions from Activated Substrates

The synthesis of amines through nucleophilic substitution reactions is a fundamental transformation in organic chemistry. researchgate.net In the context of unsaturated amines, this often involves the displacement of a leaving group from an activated allylic substrate by an amine nucleophile. researchgate.net

Common activated substrates include allylic halides and sulfonates. researchgate.net Transition metal catalysis, particularly with palladium, has been extensively developed for allylic amination reactions. researchgate.netacsgcipr.org In a typical palladium-catalyzed allylic amination, a π-allyl palladium complex is formed from an allylic substrate with a suitable leaving group (e.g., acetate, carbonate). This complex then reacts with an amine nucleophile to yield the allylic amine. acsgcipr.org

Direct activation of allylic alcohols for amination has also been achieved. mdpi.comjst.go.jp This avoids the need to pre-functionalize the alcohol to a better leaving group. The chemoselectivity of these reactions, especially when both allylic alcohols and amines are present, can be controlled by the choice of catalyst and reaction conditions. jst.go.jp For instance, the addition of a boronic acid can selectively activate the allylic alcohol. jst.go.jp

Preparation of But-2-en-1-amine Hydrochloride from But-2-enylamine

The conversion of a free amine to its hydrochloride salt is a standard and straightforward acid-base reaction. But-2-enylamine (also known as crotylamine) can be treated with hydrochloric acid (HCl) to yield this compound. This is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HCl in an organic solvent or as a gas. The resulting salt precipitates from the solution and can be isolated by filtration. For example, dropwise addition of 1.0 M hydrochloric acid to a solution of the amine can be employed. rsc.org

Stereoselective Synthesis Approaches

The synthesis of chiral amines, including unsaturated ones, is of great importance due to their prevalence in pharmaceuticals and natural products. researchgate.netsigmaaldrich.com Stereoselective synthesis aims to control the formation of a specific stereoisomer.

Asymmetric reductive amination is a powerful strategy for producing chiral amines. researchgate.net This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reducing agent. The use of a chiral amine can direct the stereochemical outcome of the reduction of the intermediate imine. researchgate.net For example, asymmetric reductive amination directed by chiral (phenyl)ethylamines has been shown to proceed with high diastereoselectivity. researchgate.net

The Petasis reaction can also be rendered stereoselective. wikipedia.org When a chiral amine is used as a substrate, high levels of diastereoselectivity are often observed. wikipedia.org For instance, the reaction of a chiral amine like (S)-2-phenylglycinol with an α-keto acid and a vinyl boronic acid can form the corresponding allylamine as a single diastereomer. wikipedia.org

Transition metal-catalyzed asymmetric allylic amination is another well-established method for synthesizing chiral allylic amines. researchgate.netacsgcipr.org These reactions typically employ chiral ligands that coordinate to the metal center (e.g., palladium, iridium) and induce enantioselectivity in the nucleophilic attack of the amine on the π-allyl metal complex. acsgcipr.orgacs.org

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of homoallylic amines. Chiral Brønsted acids or chiral primary amines can catalyze the enantioselective addition of nucleophiles to in situ-generated imines. rsc.orgbeilstein-journals.org

| Method | Chiral Source | Product Type | Ref. |

| Asymmetric Reductive Amination | Chiral Amine Auxiliary | Chiral Amines | researchgate.net |

| Petasis Reaction | Chiral Amine | Chiral Allylamines | wikipedia.org |

| Asymmetric Allylic Amination | Chiral Ligand | Chiral Allylic Amines | researchgate.netacsgcipr.org |

| Organocatalytic Amination | Chiral Catalyst | Chiral Homoallylic Amines | beilstein-journals.org |

Asymmetric Catalysis in C-N Bond Formation

The direct formation of carbon-nitrogen bonds with high stereocontrol is a cornerstone of modern amine synthesis. Transition-metal catalysis has emerged as a powerful tool for these transformations, offering pathways to chiral amines that were previously challenging to access. rsc.org Methodologies involving nickel and copper catalysts have shown particular promise in the enantioselective synthesis of complex amines. acs.orgnih.gov

A notable advancement is the development of a photoinduced, copper-catalyzed system for the enantioconvergent amidation of racemic alkyl electrophiles. nih.gov This process utilizes a combination of a copper/bisphosphine/phenoxide complex as a photocatalyst and a distinct chiral copper/diamine complex that facilitates the enantioselective C-N bond formation. This dual-catalyst system allows for the coupling of primary amides with unactivated racemic starting materials to produce a variety of chiral secondary amides with high enantiopurity (up to 95% e.e.). nih.gov Such a strategy represents a significant step forward, as it expands the scope of enantioselective N-substitution beyond highly activated electrophiles. nih.gov The principles of this methodology could be adapted for the synthesis of chiral allylic amines from corresponding allylic electrophiles.

| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Photoinduced Copper/Diamine Complex | Enantioconvergent Amidation | Uses unactivated racemic electrophiles; dual-catalyst system. nih.gov | Up to 95% nih.gov |

| Nickel/N-heterocyclic carbene (NHC) | Suzuki–Miyaura Coupling of Amides | Activates typically inert aliphatic amide C-N bonds. acs.org | Minimal racemization reported for ketone products. acs.org |

| Rhodium/[Rh(OH)(cod)]₂ | Cyanation via N-CN Bond Activation | Couples organoboronic acids with a cyano moiety from N-cyano-N-phenyl-p-toluenesulfonamide. rsc.org | Not applicable (focus on C-C bond formation). |

Organocatalytic Methodologies for Chiral Amines

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. beilstein-journals.orgnih.gov For the synthesis of chiral amines, particularly homoallylic amines which are structural analogs of But-2-en-1-amine, the asymmetric allylation of imines is a key strategy. beilstein-journals.orgnih.gov This approach avoids the use of transition metals and often proceeds under mild conditions.

Recent developments have focused on hydrogen-bond catalysis and the use of chiral Brønsted acids. For instance, a chiral disulfonimide has been shown to effectively catalyze the three-component coupling of allyltrimethylsilane (B147118) with in-situ-formed N-Fmoc-aldimines, yielding protected homoallylic amines. beilstein-journals.org Another approach employs sterically hindered chiral oxazaborolidinium ions (COBI), derived from L-proline, to catalyze the enantioselective allylation of imines. beilstein-journals.org These methods provide direct access to chiral amine frameworks from readily available starting materials like aldehydes and amines. beilstein-journals.orgnih.gov

| Organocatalyst Type | Example Catalyst | Reaction | Key Feature |

|---|---|---|---|

| Chiral Phosphoric Acid | 3,3'-Ph₂-BINOL derivatives | Asymmetric allylation of in-situ formed imines. beilstein-journals.org | Microwave-assisted, one-pot synthesis. beilstein-journals.org |

| Chiral Disulfonimide | Catalyst 45 (List) | Hosomi–Sakurai-type allylation of N-Fmoc aldimines. beilstein-journals.org | Three-component coupling with allyltrimethylsilane. beilstein-journals.org |

| Chiral Oxazaborolidinium Ion (COBI) | Derived from (S)-(−)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | Enantioselective allylation of imines. beilstein-journals.org | Effective with sterically hindered substrates. beilstein-journals.org |

| Chiral Secondary Amine | Spirobicyclic Pyrrolidine (B122466) | Enantioselective synthesis of dihydro-β-carbolines. nih.gov | Bifunctional catalyst with a sulfonamide group enhances enantioselectivity. nih.gov |

Biocatalytic Reductive Amination for Enantiopure Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. frontiersin.org Enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgnih.govthieme-connect.com These enzymes operate under mild aqueous conditions and can achieve exceptional levels of stereo- and regioselectivity. frontiersin.org

The process involves the reductive amination of a ketone substrate using an amine donor, driven by a cofactor such as NADPH. frontiersin.org To make the process economically viable, a cofactor regeneration system, often using a glucose/glucose dehydrogenase (GDH) system, is employed. thieme-connect.com Researchers have engineered RedAms through rational design to enhance their stereoselectivity for specific target molecules, achieving enantiomeric excess values greater than 99%. frontiersin.org This approach holds significant potential for producing enantiopure allylic amines by selecting or engineering an enzyme that accepts an appropriate unsaturated ketone precursor.

| Enzyme | Source Organism | Reaction Type | Cofactor System | Achieved Conversion/Selectivity |

|---|---|---|---|---|

| Reductive Aminase (AcRedAm) | Aspergillus calidoustus | Asymmetric amination of ketones | NADPH (regenerated with GDH/glucose) frontiersin.org | >99% e.e. for (R)-rasagiline with engineered mutant. frontiersin.org |

| Amine Dehydrogenase (AmDH) | Engineered from Phenylalanine Dehydrogenase | Reductive amination of ketones with ammonia | NADH (regenerated with GDH/glucose) thieme-connect.com | >99.9% e.e. for various chiral amines. thieme-connect.com |

| Amine Transaminase (ATA) | Aspergillus terreus (R-selective) | Deracemization / Reductive Amination | Coupled with an alcohol dehydrogenase (ADH). acs.org | Yields of 70–99% for enantioenriched products. acs.org |

Crystallization-Induced Diastereomer Transformation in Amines

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful dynamic resolution technique used to obtain a single, desired stereoisomer from a mixture in high purity and yield. rsc.orgresearchgate.net The method relies on the combination of two processes: the epimerization or racemization of stereoisomers in solution and the selective crystallization of one desired diastereomer from that solution. nih.gov As the target diastereomer crystallizes, it is removed from the solution-phase equilibrium, which then shifts to continuously generate more of that diastereomer until, theoretically, the entire mixture is converted to the solid product. researchgate.netnih.gov

This technique is particularly useful in amine synthesis where diastereomeric salts are formed with a chiral resolving agent. The conditions required for racemization (e.g., elevated temperature, acid/base catalysis) and crystallization (e.g., lower temperature, specific solvent) are often different. nih.gov Advanced CIDT processes can overcome this by physically separating the two stages, for instance, by continuously flowing the solution between a higher-temperature racemization vessel and a lower-temperature crystallizer, thereby maximizing yield. nih.gov This approach has been successfully applied to the synthesis of complex pharmaceutical intermediates and offers a robust method for producing enantiopure amine hydrochlorides. nih.govchemrxiv.org

Optimization and Novel Route Development

Beyond the core synthetic reaction, significant efforts are directed towards optimizing reaction pathways and improving process efficiency. This includes exploring new starting materials and redesigning reactor technology for better scalability and control.

Exploration of Non-Traditional Precursors

Standard routes to But-2-en-1-amine often involve starting from but-2-enal or corresponding allylic halides. However, exploring non-traditional precursors can open new synthetic avenues and leverage different catalytic systems. One such strategy involves the use of cyclic intermediates derived from readily available starting materials. For example, a patented method for a related compound, 2-aminobutanamide (B112745) hydrochloride, starts with 2-aminobutyric acid. google.com This is converted into a stable cyclic intermediate, 4-ethyl-2,5-oxazolidinedione, using bis(trichloromethyl)carbonate. This intermediate is then subjected to ammonolysis and acidification to yield the final product. google.com Applying a similar logic, an unsaturated amino acid could potentially serve as a precursor for this compound, proceeding through a stable, cyclic activated intermediate.

Another approach involves the Michael addition of an amine to an electron-deficient alkyne (an alkynone) to generate an enaminone intermediate. researchgate.net These enaminones are versatile precursors that can be further transformed into a variety of amine-containing structures. This strategy moves the introduction of the amine functionality to a different stage of the synthesis and utilizes a different class of starting materials compared to conventional aldehyde or halide-based routes.

Continuous Flow and Batch Reactor Optimization

The optimization of reactor technology is critical for transitioning a synthetic route from the laboratory to industrial production. Continuous flow chemistry, in particular, offers substantial advantages over traditional batch processing for amine synthesis. rsc.orgbohrium.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. acs.org They also enhance safety by minimizing the volume of hazardous reagents or unstable intermediates at any given time. engineering.org.cn

For biocatalytic processes, such as those using transaminases, enzymes can be immobilized on a solid support and packed into a column (a packed-bed reactor). rsc.orgbohrium.com The substrate solution flows continuously through the column, allowing for efficient conversion and easy separation of the product from the reusable catalyst. rsc.org

In the realm of photoredox catalysis, machine learning algorithms have been used to optimize a multi-component amine synthesis in a continuous flow setup. acs.org By systematically varying six continuous variables (e.g., concentration, temperature, residence time) and solvent choice, the system identified optimal conditions that increased productivity approximately 25-fold compared to batch reactions. acs.org Similarly, hydroaminomethylation reactions to produce hindered amines have been accelerated 70-fold by moving from a batch reactor to a continuous segmented flow system with a cooperative catalyst. nih.gov These examples highlight a clear trend towards adopting continuous flow systems for more efficient, scalable, and safer amine synthesis.

| Process | Methodology | Key Advantages | Reported Improvement |

|---|---|---|---|

| Photoredox Amine Synthesis | Machine learning-driven optimization in continuous flow. acs.org | Holistic process development, rapid identification of optimal conditions. acs.org | ~25x higher productivity than batch reactions. acs.org |

| Biocatalytic Transamination | Immobilized transaminases in a continuous flow reactor. rsc.orgbohrium.com | Catalyst recovery and reuse, enhanced stability, integrated equilibrium shifting. rsc.org | Enables thermodynamically unfavored syntheses. rsc.org |

| Hydroaminomethylation | Cooperative Rh-catalysis in a continuous segmented flow reactor. nih.gov | Massive rate acceleration, in-flow selectivity switching. nih.gov | 70-fold increase in reactivity compared to batch. nih.gov |

| Multi-step Synthesis | Sequential five-step continuous flow synthesis of a nucleobase. engineering.org.cn | Significant reduction in total reaction time, safe handling of hazardous intermediates. engineering.org.cn | Total residence time of 79 min vs. >19 hours in batch. engineering.org.cn |

Cascade and One-Pot Synthetic Sequences

Recent advancements have seen the development of sophisticated cascade and one-pot sequences employing metal catalysis and biocatalysis to access these valuable compounds.

Metal-Catalyzed Tandem Reactions

Transition metal catalysts are powerful tools for orchestrating complex molecular transformations. Various metals have been employed to develop novel one-pot syntheses of allylic amine analogs.

A visible light-induced, palladium-catalyzed three-component synthesis provides a modern route to allylic amines. nih.gov This protocol uniquely merges two different catalytic cycles using a single Pd(0) catalyst: a light-induced radical alkyl Heck reaction followed by a classical Tsuji-Trost-type allylic substitution in the dark. nih.gov The method demonstrates broad applicability with a range of primary and secondary amines, aryl alkenes, and dielectrophiles. nih.gov Another palladium-catalyzed three-component reaction enables the assembly of an unsaturated amine from an aryl halide, a diene such as buta-1,3-diene, and an amine, showcasing a versatile approach to functionalized allylic structures. beilstein-journals.org

Copper catalysis has also been effectively utilized. A notable one-pot tandem reaction produces polysubstituted allylic amines through the Cu(I)-catalyzed carbomagnesiation of acetylenic sulfones, followed by a reaction with an N-tosylimine. tandfonline.comtandfonline.com This method offers high regio- and stereoselectivity. tandfonline.comingentaconnect.com The reaction's versatility is demonstrated by the use of various Grignard reagents and N-tosylimines to yield a library of substituted allylic amines. tandfonline.com

| Entry | R¹ (in Grignard Reagent) | R² (in N-Tosylimine) | Product Yield (%) | Z/E Ratio |

| 1 | Phenyl | Phenyl | 86 | >99:1 |

| 2 | Phenyl | 4-Methylphenyl | 85 | >99:1 |

| 3 | Phenyl | 4-Methoxyphenyl | 82 | >99:1 |

| 4 | Vinyl | Phenyl | 83 | >99:1 |

| 5 | Allyl | Phenyl | 80 | >99:1 |

Table 1: Representative yields from the one-pot tandem synthesis of polysubstituted allylic amines. Data sourced from research on the reaction of acetylenic sulfones, Grignard reagents, and N-tosylimines. tandfonline.comtandfonline.com The reported yields are isolated yields based on the acetylenic sulfone used, and the Z/E ratio was determined by ¹H NMR spectroscopy. tandfonline.com

Furthermore, iron-catalyzed cascade reactions have been developed for the synthesis of N-alkylated anilines from allylic alcohols. rsc.org A simple Fe(cod)(CO)₃ complex, activated by visible light, catalyzes a three-step, one-sequence process involving isomerization of the allylic alcohol, condensation with an aniline, and subsequent reduction under hydrosilylation conditions. rsc.org

Biocatalytic Cascade Systems

Enzymatic cascades have emerged as powerful and environmentally benign alternatives for chiral amine synthesis. acs.org These reactions leverage the high selectivity of enzymes to produce enantiomerically pure amines from simple precursors in a single pot. rsc.org

Amine transaminases (ATAs) are central to many of these biocatalytic routes. acs.org A significant challenge in ATA-catalyzed reactions is shifting the reaction equilibrium to favor product formation. researchgate.net One innovative strategy employs "smart" amino donors, such as (Z)-but-2-ene-1,4-diol, which, after donating the amino group, are converted into a co-product that is removed from the equilibrium, thereby driving the reaction to completion. researchgate.net

A highly efficient cascade system for converting alcohols directly into chiral amines involves the co-immobilization of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). rsc.org These enzymes, fused with a silica (B1680970) binding peptide, can be co-immobilized on silica nanoparticles. rsc.org This co-immobilization enhances catalytic efficiency and stability, allowing the catalyst to be reused for multiple cycles. rsc.org The system successfully converts an alcohol to a ketone via ADH, which is then reductively aminated by AmDH to yield the final chiral amine product. rsc.org

| Enzyme System | Substrate | Product | Yield (%) after 48h |

| Free Enzymes (ADH + AmDH) | (S)-2-Hexanol | (R)-2-Aminohexane | ~49 |

| Co-immobilized Enzymes (SiBP–ADH & SiBP–AmDH@SNPs) | (S)-2-Hexanol | (R)-2-Aminohexane | 90 |

Table 2: Comparison of product yield between free and co-immobilized enzyme systems for chiral amine synthesis. rsc.org The co-immobilized system shows a 1.85-fold higher yield, attributed to enhanced catalytic efficiency and potential proximity effects. rsc.org

These biocatalytic cascades highlight a sustainable and effective pathway for the synthesis of chiral amine analogs from inexpensive starting materials. acs.orgrsc.org

Reaction Mechanisms and Chemical Transformations

Elucidation of Formation Mechanisms

The formation of But-2-en-1-amine hydrochloride and its precursor, the free amine, involves several fundamental organic reaction mechanisms. These pathways are crucial for understanding its synthesis and its behavior in a reaction medium.

The mechanism is typically acid-catalyzed and reversible. masterorganicchemistry.comunizin.org It commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. pearson.com A subsequent proton transfer from the nitrogen to the oxygen results in a neutral tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgopenochem.org The lone pair of electrons on the nitrogen then expels the water molecule, forming a protonated imine, or iminium ion. libretexts.org Final deprotonation of the nitrogen yields the neutral imine product. libretexts.org

The entire process is an equilibrium, and the reaction can be driven to completion by removing the water as it is formed. openochem.org Conversely, imines can be converted back to the original amine and carbonyl compound through hydrolysis, which follows the reverse mechanistic pathway and is also catalyzed by aqueous acid. jove.commasterorganicchemistry.com

It is important to note that for this compound to participate in imine formation, it must first be neutralized to the free amine, as the protonated ammonium (B1175870) ion is not nucleophilic.

The formation of an imine is initiated by the nucleophilic addition of the amine to a carbonyl group. pearson.comlibretexts.org Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. openochem.org The reaction with aldehydes and ketones proceeds via a tetrahedral intermediate, which then eliminates water to form the C=N double bond. unizin.org

The rate of this reaction is pH-dependent. In highly acidic solutions, the amine nucleophile is fully protonated, rendering it non-nucleophilic and halting the reaction. openochem.org In neutral or highly basic solutions, the protonation of the carbinolamine intermediate's hydroxyl group is inefficient, making the elimination of water the slow, rate-limiting step. openochem.org Consequently, the reaction rate is maximal at a weakly acidic pH, typically around 4 to 5. unizin.org

The imine product itself contains an electrophilic C=N bond and can be subject to further nucleophilic attack, a key step in processes like asymmetric 1,2-addition, which is used to synthesize chiral amines. scispace.com

The formation of this compound is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of But-2-en-1-amine makes it a Brønsted-Lowry base, readily accepting a proton (H⁺) from an acid. unizin.org When reacted with hydrogen chloride (HCl), a proton is transferred from HCl to the amine, forming the trimethylammonium cation and the chloride anion, which associate to form the salt. nih.govsrsvidyamahapitha.org

R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

The position of this equilibrium lies far to the right. The basicity of an amine can be quantified by the pKa of its conjugate acid (the ammonium ion). Most simple alkylammonium ions have pKa values in the range of 10 to 11, indicating that their corresponding amines are moderately strong bases. unizin.org

Reactivity Profiles of this compound as a Substrate

As a substrate, this compound's reactivity is twofold. The protonated amine can undergo reactions after deprotonation, while the allylic moiety offers a site for various addition and substitution reactions.

The carbon-carbon double bond in the but-2-enyl (crotyl) group is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com Alkenes typically undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). savemyexams.commasterorganicchemistry.com

When an electrophile adds to the allylic system of But-2-en-1-amine, it generates an allylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over two carbon atoms. For instance, in the addition of HBr to a related compound, 1,3-butadiene, the initial protonation leads to a resonance-stabilized allylic cation. libretexts.org

This delocalization means that the subsequent attack by the nucleophile (e.g., Br⁻) can occur at two different positions, leading to a mixture of products. This is known as 1,2-addition and 1,4-addition. libretexts.org The ratio of these products can often be controlled by reaction conditions such as temperature.

Table 1: Potential Electrophilic Addition Products

| Reactant | Reagent | Potential Products (from free amine) | Addition Type |

|---|---|---|---|

| But-2-en-1-amine | HBr | 3-Bromo-butan-1-amine | 1,2-Addition |

| But-2-en-1-amine | HBr | 4-Bromo-butan-2-amine | 1,4-Addition |

Furthermore, the allylic position is known for other transformations, such as allylic C-H amination, which allows for the direct formation of C-N bonds at the allylic carbon. nih.gov

The amine group in this compound is protonated (R-NH₃⁺), meaning it lacks a lone pair of electrons and is therefore not nucleophilic. unizin.org To exhibit nucleophilic behavior, the hydrochloride salt must be treated with a base to regenerate the free primary amine (But-2-en-1-amine).

Once deprotonated, the free amine is a potent nucleophile. masterorganicchemistry.com The nitrogen lone pair can attack a wide range of electrophilic centers. Common reactions include:

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups from alkyl halides (alkylation) or acyl halides (acylation), forming secondary or tertiary amines and amides, respectively. thieme-connect.dedalalinstitute.com

Michael Addition: As a nucleophile, it can add to α,β-unsaturated carbonyl compounds.

Ring-Opening: It can open strained rings such as epoxides.

The nucleophilicity of amines generally follows the trend: secondary > primary > ammonia (B1221849). However, this trend is highly sensitive to steric hindrance. Bulky groups on the amine or the electrophile can significantly slow down the reaction rate. masterorganicchemistry.com

Table 2: Representative Nucleophilic Reactions of But-2-en-1-amine

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine |

| Acylation | Acyl Chloride (R'-COCl) | Amide |

| Epoxide Ring-Opening | Epoxide | β-Amino Alcohol |

Intramolecular Cyclization Pathways (e.g., Mannich Cyclization)

Intramolecular cyclization reactions are crucial processes in organic synthesis for constructing cyclic molecules from a single starting material. The structure of But-2-en-1-amine, featuring both a nucleophilic amine and an alkene, makes it a suitable candidate for such transformations.

One of the most significant cyclization pathways is the Mannich reaction , a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (such as a ketone or another enolizable carbonyl compound). adichemistry.comwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde. adichemistry.comwikipedia.org This iminium ion is then attacked by the enol form of the carbonyl compound to yield a β-aminocarbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org

While the classical Mannich reaction is an intermolecular process, intramolecular variants are powerful tools for building heterocyclic rings. In a hypothetical intramolecular Mannich-type cyclization involving a derivative of But-2-en-1-amine, the molecule would need to contain both the amine functionality and a suitable enolizable carbonyl group. For instance, if the amine were acylated with a keto-acid, subsequent acid catalysis could promote the formation of an iminium ion intermediate which would then be attacked by the enolizable part of the same molecule, leading to a cyclic structure. Such strategies are fundamental in the synthesis of alkaloids and other complex nitrogen-containing natural products. umich.edu

The general mechanism for a Mannich reaction is as follows:

Formation of an Iminium Ion: The amine reacts with an aldehyde to form an electrophilic iminium ion. adichemistry.comwikipedia.org

Enolization: The carbonyl compound containing an acidic α-proton tautomerizes to its enol form. wikipedia.org

Nucleophilic Attack: The enol attacks the iminium ion, forming a new carbon-carbon bond and yielding the final β-aminocarbonyl product. adichemistry.comwikipedia.org

This compound as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it a valuable building block for creating diverse and complex molecular architectures. Its primary amine can be readily functionalized, and the double bond can participate in a wide array of addition and cyclization reactions.

But-2-en-1-amine and its derivatives are key precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. lookchem.com Intramolecular reactions that exploit both the amine and the alkene are particularly effective for this purpose.

For example, N-substituted butenylamines can undergo intramolecular cyclization to produce five- and six-membered rings. researchgate.net Depending on the reaction conditions and the nature of the substituents, various heterocyclic systems can be accessed:

Pyrrolidines: 5-exo cyclization is a common pathway for the formation of five-membered pyrrolidine (B122466) rings. libretexts.org

Piperidines: 6-endo or 6-exo cyclizations can lead to the formation of six-membered piperidine (B6355638) rings. libretexts.org

These cyclizations can be promoted by various reagents and catalysts, including acids, bases, radical initiators, or transition metals. researchgate.net For instance, N-alkenylamides have been shown to cyclize under the influence of tert-butyl hypoiodite (B1233010) to yield saturated N-heterocycles with high stereoselectivity. researchgate.net The related compound, 3-butenylamine, has been used in the synthesis of N-substituted pyrrolidines and piperidines. researchgate.netyoutube.com

The following table summarizes the types of heterocycles that can be potentially synthesized from butenylamine precursors.

| Precursor Type | Cyclization Mode | Heterocyclic Product |

| N-Acyl-but-2-en-1-amine | 5-exo | Substituted Pyrrolidine |

| N-Acyl-but-2-en-1-amine | 6-endo | Substituted Piperidine |

| N-Tosyl-butenylamine | Radical Cyclization | Tosylated Pyrrolidine |

This compound serves as a foundational molecule for the synthesis of more elaborate organic intermediates. lookchem.com The primary amine provides a reactive handle for introducing a wide range of functional groups through acylation, alkylation, or sulfonylation reactions. The resulting amides, secondary amines, or sulfonamides can then be used in subsequent transformations.

The butenyl moiety can be modified through various reactions, including:

Hydroboration-oxidation: To introduce a hydroxyl group.

Epoxidation: To form an epoxide ring.

Metathesis: To form larger rings or couple with other alkenes. nih.govacs.org

For example, N,N-bis(3-butenyl)amines, which can be synthesized from amine precursors, undergo ring-closing metathesis to form 2,3,6,7-tetrahydroazepines, which are seven-membered heterocyclic intermediates. nih.govacs.org The ability to sequentially or concurrently modify both the amine and the alkene functionalities allows for the construction of complex and functionally diverse intermediates that are valuable in drug discovery and materials science. lookchem.com

Natural products provide the inspiration for the design of new therapeutic agents due to their inherent biological activity and structural complexity. nih.govnih.gov Synthetic strategies like diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) aim to create libraries of compounds with high structural diversity, often based on natural product scaffolds. rsc.org

This compound is a useful building block in such strategies. Its simple, flexible backbone can be elaborated into more rigid and complex polycyclic systems that mimic the structures of natural alkaloids and other bioactive molecules. The synthesis of natural product-like scaffolds often involves the strategic use of intramolecular reactions to build complexity rapidly. For example, the dialdehyde (B1249045) polygodial, a natural product, has been used as a scaffold to react with primary amines to create novel polycyclic pyrrolidine derivatives. researchgate.net This demonstrates how simple amines can be used to build upon existing scaffolds.

By incorporating But-2-en-1-amine into a synthetic sequence, chemists can introduce a nitrogen atom and a four-carbon chain that can be cyclized or further functionalized to generate a variety of molecular skeletons. This approach allows for the systematic exploration of chemical space around a particular natural product pharmacophore, which is a key strategy in modern drug discovery. rsc.org

Advanced Analytical Characterization Methodologies for But 2 En 1 Amine Hydrochloride

The comprehensive characterization of But-2-en-1-amine hydrochloride, a reactive primary amine salt, relies on a suite of advanced analytical techniques. These methodologies are essential for unambiguous structural confirmation, purity assessment, and isomeric analysis. This article details the application of sophisticated spectroscopic and chromatographic methods for the analysis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic energies, and a host of other properties.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying organic molecules. nih.govscirp.org Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without the use of experimental data. nih.govarcjournals.org DFT, on the other hand, uses the electron density to calculate the energy of a system and has become highly popular due to its balance of computational cost and accuracy. mdpi.com

For the but-2-en-1-aminium cation, these calculations would typically begin with a geometry optimization to find the lowest energy structure. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) or the correlation-consistent cc-pVTZ to provide reliable geometries and energies for such organic ions. mdpi.comfrontiersin.org These calculations yield fundamental data including bond lengths, bond angles, and the distribution of charge within the molecule, which are crucial for understanding its electronic structure. nih.gov

| Method | Abbreviation | General Application | Typical Basis Set |

|---|---|---|---|

| Hartree-Fock | HF | Initial geometry optimization, wavefunction reference. arcjournals.org | STO-3G, 6-31G(d) |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation for more accurate energies. nih.gov | 6-311+G(d,p), cc-pVTZ |

| Density Functional Theory | DFT (e.g., B3LYP) | Accurate geometry, energy, and electronic property calculations. mdpi.com | 6-311++G(d,p), aug-cc-pVTZ |

The but-2-en-1-aminium cation possesses several rotatable single bonds, primarily the C-C and C-N bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.comresearchgate.net

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle (e.g., the C2-C3 bond) and calculating the energy at each step using a method like DFT or MP2. This process reveals the relative stabilities of conformers, such as gauche and anti arrangements. For the but-2-en-1-aminium cation, the most stable conformer would likely seek to minimize steric hindrance between the methyl group and the aminium group. The calculated energy differences allow for the determination of the equilibrium population of each conformer at a given temperature via the Boltzmann distribution. rsc.org

| Conformer | Dihedral Angle (H3C-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable, methyl and aminomethyl groups are furthest apart. |

| Gauche | ~60° | ~0.8 - 1.5 | Steric interaction between methyl and aminomethyl groups. |

| Eclipsed (Barrier) | 120° | ~3.5 - 4.5 | Transition state between anti and gauche forms. |

| Syn-periplanar (Barrier) | 0° | >5.0 | Highest energy, groups are fully eclipsed. |

Tautomerism involves isomers that can interconvert through the migration of an atom or group, most commonly a proton. While the but-2-en-1-aminium cation is locked by protonation, its parent base, but-2-en-1-amine, can theoretically exist in equilibrium with its tautomer, but-1-en-2-amine, through an enamine-enamine tautomerization. More commonly, the amine/imine tautomerism is considered. researchgate.netacs.org

Quantum chemical calculations are exceptionally well-suited to studying these equilibria. researchgate.net By calculating the Gibbs free energy of each tautomer, it is possible to predict their relative stabilities and the equilibrium constant for the interconversion. For the but-2-en-1-amine system, calculations would likely show that the but-2-en-1-amine form is significantly more stable than any imine or alternative enamine tautomer due to the placement of the double bond in a more substituted position and the established stability of primary allylic amines.

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| But-2-en-1-amine (Enamine) | CH₃-CH=CH-CH₂-NH₂ | 0.0 | >99.9% |

| But-2-en-1-imine (Imine) | CH₃-CH=CH-CH=NH₃ | ~10 - 15 | <0.1% |

Mechanistic Investigations via Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring reaction mechanisms, identifying transient intermediates, and understanding the factors that control chemical reactivity.

To understand how but-2-en-1-amine hydrochloride or its parent amine participates in a chemical reaction, such as a nucleophilic substitution, computational chemists model the entire reaction pathway. rsc.org A critical point on this pathway is the transition state (TS), which is a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. mit.edu

Algorithms such as the quasi-Newton method or synchronous transit-guided quasi-Newton (QST2/QST3) are used to locate the precise geometry of the transition state. arxiv.orgsciopen.com Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is correct and providing a detailed visualization of the bond-breaking and bond-forming processes. sciopen.com The calculated energy difference between the reactants and the transition state gives the activation energy, a key predictor of reaction kinetics. nih.gov

Reactions are typically conducted in a solvent, which can have a profound impact on reactivity, especially for reactions involving charged or polar species like the but-2-en-1-aminium cation. arxiv.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species and polar transition states. nih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can model specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For reactions involving the but-2-en-1-aminium ion, the use of a solvation model is critical. The stabilization of the positive charge by a polar solvent would significantly alter the energies of the reactant, any intermediates, and the transition state compared to gas-phase calculations. arxiv.orgnih.gov Studies on similar ionic reactions have shown that activation barriers can be lowered by many kcal/mol in a polar solvent compared to the gas phase, drastically changing the predicted reaction rate. arxiv.org

of this compound

Computational and theoretical chemistry provides profound insights into the molecular behavior of this compound, from its solid-state packing to its reactivity. These methods allow for the prediction and rationalization of its structure and interactions at an atomic level.

Stereochemical Outcome Prediction and Rationalization

But-2-en-1-amine possesses stereochemical complexity due to its chiral center (if substituted) and the E/Z isomerism of its double bond. uou.ac.in Computational chemistry is an indispensable tool for predicting and rationalizing the stereochemical outcome of reactions involving this compound. Such predictions are based on the analysis of transition state (TS) structures for different reaction pathways. rsc.org

The fundamental principle is that the reaction will preferentially proceed through the lowest-energy transition state, leading to the major product. rsc.org Computational models, typically using Density Functional Theory (DFT), are employed to calculate the relative energies of all possible transition states that lead to different stereoisomers (enantiomers or diastereomers). acs.org

The energy of a transition state is determined by a combination of factors:

Steric Repulsion: Unfavorable interactions that occur when bulky groups are forced into close proximity. The transition state that minimizes these repulsions is favored. rsc.org

Electronic Effects: The electronic nature of substituents can stabilize or destabilize a transition state.

Non-Covalent Interactions: Stabilizing interactions within the transition state, such as hydrogen bonding between a reactant and a catalyst, can significantly lower its energy and control the stereochemical outcome. rsc.orgacs.org

For example, in a catalyzed asymmetric reaction, computational models can map how the chiral catalyst and the but-2-en-1-amine substrate orient themselves to form the most stable TS complex. By comparing the energies of the transition states leading to the R and S products, a prediction of the enantiomeric excess (ee) can be made. acs.org These detailed calculations often lead to the development of simplified, qualitative "working models" that chemists can use to predict the stereoselectivity of a reaction without performing complex calculations each time. acs.org

| Factor | Description | Impact on Stereochemical Outcome |

|---|---|---|

| Transition State (TS) Energy | The potential energy maximum along the reaction coordinate. | The pathway with the lowest TS energy is kinetically favored and yields the major product. rsc.org |

| Steric Hindrance | Repulsive forces between electron clouds of bulky groups. | Favors the TS where large substituents are positioned far from each other. rsc.org |

| Non-Covalent Interactions | Attractive forces like hydrogen bonding or π-stacking within the TS. | Can lock the TS into a specific conformation, leading to high stereoselectivity. acs.org |

| Catalyst/Substrate Geometry | The specific 3D arrangement of the substrate within the chiral pocket of a catalyst. | Dictates which face of the substrate is accessible to the reacting partner. acs.org |

Emerging Research Avenues and Future Perspectives

Integration with Advanced Catalytic Systems for Sustainable Synthesis

The drive towards greener and more sustainable chemical processes has spurred research into advanced catalytic systems for the synthesis of but-2-en-1-amine hydrochloride and related amines.

Key Research Areas:

Biocatalysis: Amine transaminases (ATAs) are being explored for the synthesis of chiral amines. These enzymatic processes can offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical methods. acs.org

Homogeneous and Heterogeneous Catalysis: Research is ongoing to develop more efficient metal-based catalysts. While noble metals like palladium and ruthenium have been traditionally used, the focus is shifting towards more abundant and less toxic base metals such as iron and cobalt to improve the sustainability of the processes. diva-portal.orgrsc.org For instance, gold nanoparticles on zinc oxide (Au/ZnO) have shown high selectivity in the hydrogenation of but-2-enal to but-2-en-1-ol, a precursor to the amine. researchgate.net

Renewable Feedstocks: A significant long-term goal is the synthesis of amines from renewable biomass-derived oxygenates rather than petrochemical sources. acs.org This involves the development of catalytic pathways for the amination of bio-based alcohols and aldehydes. acs.org

Comparative Analysis of Catalytic Methods

| Catalytic System | Advantages | Challenges |

| Biocatalysis (e.g., ATAs) | High enantioselectivity, mild reaction conditions, environmentally benign. acs.org | Substrate scope limitations, enzyme stability, cost of cofactors. researchgate.net |

| Precious Metal Catalysis (e.g., Pd, Ru) | High activity and efficiency. diva-portal.orgrsc.org | High cost, toxicity, and resource scarcity. diva-portal.org |

| Base Metal Catalysis (e.g., Fe, Co) | Low cost, abundant, lower environmental impact. diva-portal.orgrsc.org | Often lower activity and selectivity compared to precious metals. diva-portal.org |

Development of this compound in Medicinal Chemistry Building Block Libraries

This compound serves as a valuable building block in the synthesis of more complex molecules for medicinal chemistry and drug discovery. fluorochem.co.ukchembridge.com Its bifunctional nature, possessing both an amine and a reactive double bond, allows for diverse chemical modifications.

Applications in Library Synthesis:

Scaffold for Diversity: The amine group can be readily acylated, alkylated, or used in condensation reactions, while the alkene can participate in reactions like metathesis or hydroboration-oxidation. This dual reactivity enables the creation of large and diverse libraries of compounds for high-throughput screening.

Privileged Scaffolds: The structural motif of but-2-en-1-amine can be found within more complex "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. nih.gov

Unnatural Amino Acids: The compound can be a precursor for the synthesis of unnatural amino acids, which are incorporated into peptides to enhance their stability and biological activity. rsc.org

Chemical building block suppliers offer a vast array of such compounds, including primary and secondary amines, for drug discovery programs. chembridge.comchemdiv.com

Exploration of Unconventional Reactivity and Novel Transformations

Researchers are continually exploring new ways to utilize this compound in organic synthesis, moving beyond its traditional reactions.

Emerging Transformations:

Photocycloadditions: The alkene moiety of allylic amines can participate in [2+2] photocycloaddition reactions. Recent advancements have demonstrated that these reactions can be performed in water using common copper(II) salts and mineral acids, making the process more practical and tolerant of the amine functional group. acs.org

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. It offers a greener alternative to traditional solution-phase synthesis and is being investigated for various transformations. acs.org

Catalytic Cascades: One-pot reactions that combine multiple catalytic steps are being developed to synthesize complex molecules from simple starting materials in a more efficient manner. acs.org For example, a cascade involving an alcohol dehydrogenase and a transaminase can convert an alcohol to a chiral amine. acs.org

Advanced Spectroscopic and In Situ Monitoring Techniques in Reaction Optimization

To improve the efficiency, yield, and safety of chemical processes involving this compound, researchers are employing advanced analytical techniques for real-time monitoring and optimization.

Key Techniques:

In Situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption, product formation, and the appearance of intermediates during a reaction. mt.com This provides valuable kinetic and mechanistic information.

Nuclear Magnetic Resonance (NMR): Flow NMR and in situ NMR are powerful tools for tracking reaction progress and identifying transient species. beilstein-journals.org Quantitative ¹H NMR has been used to study the solution-phase behavior of amine hydrochloride salts. gla.ac.uk

Mass Spectrometry (MS): In-line MS can provide real-time data on the molecular weight of species in a reaction mixture, aiding in reaction profiling. beilstein-journals.org

These data-rich techniques, when coupled with kinetic modeling software, enable a more thorough understanding of reaction mechanisms and facilitate the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. scale-up.com

Scalability and Industrial Relevance of Synthetic Pathways

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. Research into the synthesis of this compound is increasingly focused on these aspects.

Considerations for Scalability:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher throughput. Modern industrial approaches are utilizing microreactors for reactions like the formation of amine hydrochlorides.

Process Optimization: Methodologies like Design of Experiments (DoE) are used to systematically optimize reaction parameters, moving away from the one-factor-at-a-time (OFAT) approach to find the true optimal conditions more efficiently. acs.org

Purification: Developing synthetic procedures that avoid chromatographic purification is crucial for large-scale production, as this step is often a bottleneck. acs.org

Atom Economy: Synthetic methods with high atom economy, which minimize the generation of waste products, are more sustainable and cost-effective on an industrial scale. rsc.org

Comparison of Synthetic Scales

| Scale | Key Focus | Common Techniques |

| Lab-Scale | Proof-of-concept, exploring new reactions. | Round-bottom flasks, traditional purification. researchgate.net |

| Pilot-Scale | Process development, optimization, safety assessment. | Automated reactors, in situ analytics. scale-up.com |

| Industrial-Scale | High throughput, cost-efficiency, robustness. | Continuous flow reactors, process analytical technology (PAT). |

The development of scalable and robust synthetic routes is essential for ensuring that this compound and its derivatives can be produced in the quantities required for their various applications. acs.orgrsc.org

Q & A

Q. What are the standard synthetic routes for preparing But-2-en-1-amine hydrochloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via the Gabriel synthesis starting from allylic bromides. For example, describes its preparation from but-2-enyl bromide using phthalimide, followed by hydrolysis and subsequent treatment with HCl to form the hydrochloride salt. Reaction parameters such as solvent polarity (e.g., aqueous vs. anhydrous conditions), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., excess phthalimide) significantly impact yield. Industrial-scale methods may employ continuous flow reactors to enhance reproducibility (as noted in ).

Q. Key Considerations :

- Use anhydrous conditions during amine deprotection to avoid side reactions.

- Monitor pH during salt formation to ensure complete protonation of the amine .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Purification typically involves recrystallization from ethanol or methanol due to the compound’s high solubility in polar solvents. For small-scale reactions, column chromatography (silica gel, eluting with CH₂Cl₂:MeOH mixtures) is effective. emphasizes the importance of removing residual solvents, which can interfere with downstream applications. Analytical HPLC with a C18 column and UV detection (λ = 210 nm) is recommended for purity validation .

Q. How is this compound characterized, and what analytical benchmarks should researchers use?

Standard characterization includes:

- ¹H/¹³C NMR : Key peaks include the vinyl proton (δ 5.4–5.6 ppm, doublet) and the NH₂ group (δ 1.8–2.2 ppm, broad singlet).

- HRMS : Expected [M+H]⁺ at m/z 108.068 (C₄H₁₀NCl).

- IR : Stretching vibrations for NH₂ (3350–3250 cm⁻¹) and C=C (1640–1680 cm⁻¹).

Cross-referencing with literature spectra (e.g., ) is critical to confirm structural integrity .

Advanced Research Questions

Q. How can researchers ensure stereochemical purity of this compound in reactions involving its double bond?

The compound’s trans (E) configuration is thermodynamically favored due to reduced steric hindrance. To prevent isomerization:

- Avoid prolonged heating (>60°C) during synthesis.

- Use aprotic solvents (e.g., DMF or THF) to minimize acid-catalyzed isomerization.

- Monitor stereochemistry via NOESY NMR ; absence of cross-peaks between vinyl and adjacent protons confirms the E isomer. highlights similar protocols for guanidine derivatives .

Q. What strategies resolve conflicting spectroscopic data when characterizing derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or incomplete salt formation. Solutions include:

- Drying under high vacuum to eliminate solvent artifacts.

- pH titration to confirm complete protonation (target pH < 2 for hydrochloride salts).

- 2D NMR (COSY, HSQC) to assign overlapping signals. underscores rigorous validation of analytical methods to ensure reproducibility .

Q. How can researchers optimize this compound for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The amine group can coordinate to palladium catalysts, necessitating protective strategies:

- Boc protection of the amine prior to coupling.

- Use of bulky ligands (e.g., XPhos) to suppress side reactions.

demonstrates successful derivatization in guanidine synthesis, where the unprotected amine was tolerated under mild conditions (room temperature, short reaction times) .

Q. What are the applications of this compound in synthesizing bioactive molecules?

It serves as a precursor for N-allylated guanidines () and heterocyclic scaffolds with antimicrobial or anticancer activity. For example, halogenation of the double bond (e.g., using Koser’s reagent) yields electrophilic intermediates for nucleophilic aromatic substitution. Recent studies highlight its role in generating β-lactam analogs via [2+2] cycloadditions .

Q. How can researchers troubleshoot low yields in reactions involving this compound?

Common issues and solutions:

- Moisture sensitivity : Use Schlenk techniques for hygroscopic intermediates.

- Byproduct formation : Add scavengers (e.g., molecular sieves) to absorb HCl.

- Suboptimal stoichiometry : Conduct a Design of Experiments (DoE) to optimize reagent ratios. notes that automated systems improve reproducibility in scaling reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in a desiccator at 2–8°C to prevent deliquescence.

provides first-aid measures for accidental exposure, including immediate rinsing with water for skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products